ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Preparation Methods
The synthesis of ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves several steps. One common synthetic route includes the reaction of 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit DNA synthesis or disrupt cell membrane integrity, resulting in antimicrobial or anticancer activities .
Comparison with Similar Compounds
Ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds such as:
Ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: This compound has a similar structure but with a methyl group at the 2-position, which may result in different biological activities and properties.
Ethyl 7-[(1E)-2-ethoxy-1-propen-1-yl]-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Another similar compound with slight structural variations that can affect its reactivity and applications.
Properties
IUPAC Name |
ethyl 7-[(E)-2-ethoxyprop-1-enyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-4-19-9(3)6-11-10(12(18)20-5-2)7-14-13-15-8-16-17(11)13/h6-8H,4-5H2,1-3H3/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSYSPRZNWKGAQ-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC1=C(C=NC2=NC=NN12)C(=O)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C/C1=C(C=NC2=NC=NN12)C(=O)OCC)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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